4-(n-Allylsulfamoyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(prop-2-enylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-7-12-16(14,15)9-5-3-8(4-6-9)10(11)13/h2-6,12H,1,7H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTGZWQVEOOGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 4-(n-Allylsulfamoyl)benzamide
[1]
Structural Deconstruction & Definition
To accurately determine the hydrogen bonding potential, we must first define the molecular connectivity and electronic environment of the functional groups.
-
IUPAC Name: 4-(prop-2-enylsulfamoyl)benzamide[1]
-
Molecular Formula:
-
Molecular Weight: ~240.28 g/mol [1]
-
Core Scaffold: Benzene ring substituted at the 1 and 4 positions (para-substitution).
Functional Moieties[2][3][4]
-
Benzamide (
Position): A primary amide group ( ).[1] The nitrogen lone pair participates in resonance with the carbonyl, imparting significant double-bond character to the C-N bond. -
Sulfamoyl (
Position): A sulfonamide group ( ) substituted with an allyl chain.[1] The sulfonyl group is strongly electron-withdrawing, increasing the acidity of the attached nitrogen proton. -
Allyl Group: A lipophilic hydrocarbon chain (
) attached to the sulfonamide nitrogen.[1] It does not participate in hydrogen bonding but influences steric accessibility.[1]
Hydrogen Bond Analysis
The counting of HBD and HBA is performed using two distinct standards: the Lipinski Rule of Five (Ro5) definition (used for high-throughput screening) and the Pharmacophoric definition (used for structure-based drug design).
A. Lipinski Rule of Five (Ro5) Counts
Standard definition for predicting oral bioavailability.[2][3][4][5]
| Property | Count | Rationale (Lipinski Definition) |
| H-Bond Donors (HBD) | 3 | Sum of all OH and NH atoms.[1] • Amide |
| H-Bond Acceptors (HBA) | 5 | Sum of all N and O atoms.[1] • Amide O: 1 • Amide N: 1 • Sulfonamide O: 2 • Sulfonamide N: 1 |
B. Pharmacophoric & Mechanistic Counts
Nuanced definition reflecting actual electronic interactions at a binding site.[1]
While Lipinski counts atoms, medicinal chemistry requires understanding electron density.
-
True Acceptors:
-
Amide Oxygen: Strong acceptor (2 lone pairs).[1]
-
Sulfonyl Oxygens: Moderate acceptors (4 lone pairs total, but delocalized).
-
Amide Nitrogen: Not an acceptor. The lone pair is delocalized into the carbonyl
-system (resonance), making it non-basic. -
Sulfonamide Nitrogen: Weak/Non-acceptor. The lone pair is delocalized into the sulfonyl group. However, in its deprotonated state (at high pH), it becomes a strong acceptor.
-
-
True Donors:
-
Amide Hydrogens: Two distinct protons (cis and trans relative to carbonyl).[1]
-
Sulfonamide Hydrogen: Highly acidic (
), making it a potent donor for interactions with basic residues (e.g., Glutamate/Aspartate in target proteins).
-
Visualization: H-Bond Map
The following diagram maps the specific donor and acceptor sites on the molecule.
Figure 1: Structural connectivity and Hydrogen Bond classification. Red nodes indicate Oxygen-rich regions (Acceptors), Blue nodes indicate Nitrogen-rich regions (Donors).[1]
Implications for Medicinal Chemistry[3][5][7][9][10][11][12][13][14]
Solubility and Permeability (TPSA)
The Topological Polar Surface Area (TPSA) is a sum of the surface contributions of polar fragments.[6][7] It correlates directly with H-bond counts.[1]
Interpretation:
-
Oral Bioavailability: Excellent.[1] Molecules with TPSA < 140
generally show good intestinal absorption.[1] -
Blood-Brain Barrier (BBB): Borderline.[1] The threshold for high CNS penetration is typically TPSA < 90
.[6] With a TPSA of ~89 , this molecule may exhibit limited passive diffusion into the CNS unless active transport is involved.
LogP (Lipophilicity)
The allyl group adds lipophilicity without adding polar surface area. This modulation helps balance the high polarity of the sulfonamide and amide groups, potentially improving membrane permeability compared to the non-allylated parent compound.
Experimental Validation Protocols
To empirically verify these theoretical counts, the following workflow is recommended.
Protocol A: NMR Spectroscopy (H-D Exchange)
This method confirms the number of exchangeable protons (Donors).
-
Sample Prep: Dissolve 5 mg of compound in
. -
Reference Scan: Acquire a standard
-NMR spectrum.[1] Identify the amide singlet (broad, ~7.5-8.0 ppm) and sulfonamide doublet/triplet (~7.0-7.5 ppm).[1] -
Deuteration: Add 2 drops of
to the NMR tube. Shake vigorously. -
Validation: Re-acquire the spectrum immediately.
-
Result: The signals corresponding to the
(2H) and (1H) will disappear or diminish significantly as H is replaced by D (which is NMR silent in proton scans). This confirms HBD = 3 .
-
Protocol B: Infrared (IR) Spectroscopy
This method confirms the presence of Acceptor/Donor functional groups.
-
Amide A Band: Look for N-H stretching at 3100–3500
(Doublet for primary amide).[1] -
Amide I Band: Look for C=O stretching at 1650–1690
(Strong Acceptor).[1] -
Sulfonyl Band: Look for S=O stretching at ~1350
(asymmetric) and ~1150 (symmetric).[1]
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating Hydrogen Bond Donor/Acceptor counts.
References
-
Lipinski, C. A., et al. (1997).[2][5][8] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[9] Advanced Drug Delivery Reviews.
-
Ertl, P., Rohde, B., & Selzer, P. (2000).[6] "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). "Sulfonamide Pharmacophore Data." National Library of Medicine.[1]
-
Hunter, C. A. (2004).[1] "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Donors and Acceptors." Angewandte Chemie International Edition.
Sources
- 1. N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Polar surface area - Wikipedia [en.wikipedia.org]
- 7. Molecular Polar Surface Area PSA [molinspiration.com]
- 8. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 9. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of 4-(n-Allylsulfamoyl)benzamide by Column Chromatography
Abstract
This comprehensive guide provides detailed methodologies for the isolation and purification of 4-(n-Allylsulfamoyl)benzamide, a molecule of interest in medicinal chemistry and drug development, utilizing column chromatography. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance grounded in established chromatographic principles. This document emphasizes the rationale behind experimental choices, ensuring both methodological robustness and scientific integrity. Protocols for both normal-phase and reversed-phase chromatography are presented, along with troubleshooting strategies to address common separation challenges.
Introduction: The Chromatographic Challenge
4-(n-Allylsulfamoyl)benzamide is a polar molecule containing both a sulfonamide and a benzamide functional group. These moieties impart a degree of polarity that necessitates a carefully considered chromatographic strategy for effective purification from reaction mixtures, which may contain non-polar byproducts, unreacted starting materials, and polar impurities. The choice of chromatographic method is paramount to achieving high purity, which is a critical prerequisite for subsequent analytical characterization and biological evaluation.
This guide will explore the fundamental principles of column chromatography as they apply to the purification of polar molecules like 4-(n-Allylsulfamoyl)benzamide and provide step-by-step protocols for practical implementation in a laboratory setting.
Foundational Principles: Selecting the Appropriate Chromatographic Mode
The separation of chemical compounds via column chromatography is contingent on the differential partitioning of analytes between a stationary phase and a mobile phase.[1] The selection of these two phases is the most critical decision in developing a purification protocol.[1] For a polar compound such as 4-(n-Allylsulfamoyl)benzamide, several chromatographic modes can be considered.
Normal-Phase Chromatography (NPC)
In normal-phase chromatography, a polar stationary phase, most commonly silica gel or alumina, is employed in conjunction with a non-polar mobile phase.[2] Polar analytes, like 4-(n-Allylsulfamoyl)benzamide, will have a strong affinity for the polar stationary phase, leading to longer retention times.[3] Elution is achieved by gradually increasing the polarity of the mobile phase.[4] This mode is particularly well-suited for the separation of polar compounds from less polar impurities.[2]
Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is a widely used technique that utilizes a non-polar stationary phase (e.g., silica gel chemically modified with C18 alkyl chains) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[5][6] In this mode, non-polar compounds are more strongly retained, while polar compounds elute more quickly. While seemingly counterintuitive for a polar molecule, RPC can be effective, especially for separating the target compound from highly polar impurities. Adjusting the pH of the mobile phase can be a powerful tool to influence the retention of ionizable compounds like sulfonamides.[7][8]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that is particularly effective for the separation of very polar and hydrophilic compounds.[9][10] It utilizes a polar stationary phase (similar to NPC) but employs a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a smaller amount of an aqueous solvent.[9] This technique can provide unique selectivity for polar compounds that are poorly retained in reversed-phase chromatography.[10]
Method Development: From TLC to Column
Prior to committing to a large-scale column purification, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a reliable preview of the separation that can be expected on a column. The progress of reactions involving sulfonamides and benzamides is often monitored by TLC.[11][12]
Protocol 1: TLC Method Development for Normal-Phase Chromatography
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Select Initial Mobile Phase: Start with a non-polar solvent system. A common starting point is a mixture of hexane and ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase.
-
Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Optimize: Adjust the ratio of the solvents in the mobile phase to achieve a retention factor (Rf) for the target compound of approximately 0.2-0.4. A lower Rf indicates stronger retention on the stationary phase.
-
If the spots are too high (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane).
-
If the spots are too low (low Rf) or do not move from the baseline, increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
-
Detailed Protocols for Column Chromatography
Once an optimal solvent system has been identified by TLC, the purification can be scaled up to column chromatography.
Protocol 2: Normal-Phase Column Chromatography
This protocol is recommended for the primary purification of 4-(n-Allylsulfamoyl)benzamide from a typical synthetic reaction mixture.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (e.g., hexane/ethyl acetate mixture determined from TLC)
-
Crude 4-(n-Allylsulfamoyl)benzamide
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Column Packing (Slurry Method): a. Secure the column in a vertical position. b. Add a small plug of cotton or glass wool to the bottom of the column. c. Add a layer of sand (approx. 1 cm). d. In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. e. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and dislodge any air bubbles. f. Add another layer of sand on top of the silica gel bed. g. Do not allow the column to run dry at any point.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or the mobile phase). b. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: a. Carefully add the mobile phase to the top of the column. b. Begin collecting fractions. c. If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed.[7] Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., start with 10% ethyl acetate in hexane and gradually increase to 30%).[4]
-
Fraction Analysis: a. Monitor the elution of the compounds by spotting each fraction on a TLC plate and developing it in the optimized TLC solvent system. b. Combine the fractions containing the pure desired product.
-
Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-(n-Allylsulfamoyl)benzamide.
Diagram: Workflow for Normal-Phase Chromatography
Caption: Workflow for the purification of 4-(n-Allylsulfamoyl)benzamide using normal-phase chromatography.
Protocol 3: Reversed-Phase Column Chromatography
This method can be an alternative or a secondary purification step, particularly for removing highly polar impurities.
Materials:
-
Glass chromatography column or a pre-packed C18 cartridge
-
C18-functionalized silica gel
-
Mobile phase (e.g., water/acetonitrile or water/methanol mixture)[13]
-
Crude or partially purified 4-(n-Allylsulfamoyl)benzamide
-
Collection tubes or flasks
-
TLC plates (C18-functionalized) and developing chamber
Procedure:
-
Method Development: Similar to NPC, develop a method using C18-functionalized TLC plates. In RPC, increasing the organic solvent content in the mobile phase will decrease the retention time of the compound.[8]
-
Column Packing: Pack the column with C18 silica gel using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a solvent that is miscible with the mobile phase.
-
Elution: a. Begin elution with a more polar mobile phase (higher water content). b. If necessary, perform a gradient elution by gradually increasing the proportion of the organic solvent (e.g., from 20% acetonitrile in water to 50%).
-
Fraction Analysis and Isolation: Follow the same procedure as for normal-phase chromatography, using C18 TLC plates for analysis.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a gradient elution.[7] |
| Column overload. | Reduce the amount of sample loaded onto the column.[7] | |
| Compound Won't Elute | Mobile phase is not polar enough (NPC) or too polar (RPC). | Increase the polarity of the mobile phase in NPC (e.g., add more ethyl acetate). Decrease the polarity in RPC (add more organic solvent). |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase. | Repack the column carefully, ensuring an even and compact bed. |
| Peak Tailing | Interactions with active sites on the silica gel. | Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase to mask active sites. |
| Column overload. | Reduce the amount of sample loaded.[7] |
Conclusion
The successful isolation of 4-(n-Allylsulfamoyl)benzamide is readily achievable through careful application of column chromatography principles. Normal-phase chromatography on silica gel is presented as the primary and most direct method for purification following synthesis. The key to a successful separation lies in methodical optimization using TLC prior to scaling up to column chromatography. By understanding the principles of analyte-stationary phase interactions and systematically adjusting the mobile phase composition, researchers can confidently obtain highly pure material for further investigation.
Diagram: Logic for Chromatography Method Selection
Sources
- 1. chromtech.com [chromtech.com]
- 2. Normal Phase â Dr. Maisch [dr-maisch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 10. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH Conditions for 4-(n-Allylsulfamoyl)benzamide Stability
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(n-Allylsulfamoyl)benzamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the critical aspect of pH optimization for ensuring the stability of this compound in your experiments.
Introduction: The Critical Role of pH in the Stability of 4-(n-Allylsulfamoyl)benzamide
4-(n-Allylsulfamoyl)benzamide is a molecule of interest with a chemical structure that includes both a sulfonamide and a benzamide functional group. The stability of this compound in aqueous solutions is highly dependent on the pH of the medium. Both the sulfonamide and the benzamide moieties are susceptible to hydrolysis, a chemical breakdown process that can be catalyzed by acidic or basic conditions.[1][2] Furthermore, the presence of an allyl group introduces a potential site for oxidative degradation.[3]
Understanding and controlling the pH is paramount to prevent the formation of degradation products, which can compromise the integrity of your research, lead to inaccurate results, and in a drug development context, impact the safety and efficacy of the final product.[4] This guide will equip you with the knowledge and practical protocols to determine and maintain the optimal pH for the stability of 4-(n-Allylsulfamoyl)benzamide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Q1: I'm observing a decrease in the concentration of my 4-(n-Allylsulfamoyl)benzamide stock solution over time. What could be the cause?
A1: A decrease in concentration is a primary indicator of degradation. The most likely cause is hydrolysis of either the benzamide or the sulfonamide functional group, especially if your solution is not pH-controlled.
-
Scientific Rationale: The benzamide linkage is susceptible to both acid and base-catalyzed hydrolysis, breaking down into 4-(n-Allylsulfamoyl)benzoic acid and ammonia.[2] The sulfonamide group is generally more stable but can also undergo hydrolysis, particularly under acidic conditions, to yield 4-aminobenzamide and allylsulfonyl-containing byproducts.[5][6] The rate of these reactions is highly pH-dependent.[7]
-
Immediate Action:
-
Measure the pH of your stock solution. Unbuffered aqueous solutions can have a pH that drifts over time due to dissolved atmospheric CO2 or interactions with storage containers.
-
Analyze for Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.[8][9][10]
-
-
Long-Term Solution:
-
Buffer Your Solution: Prepare your stock and experimental solutions in a suitable buffer system to maintain a stable pH.[11][12] Based on the pKa of structurally similar sulfonamides (around 7.4), a neutral to slightly alkaline pH range is likely to be optimal for stability.[2]
-
Conduct a pH-Rate Profile Study: Systematically evaluate the stability of 4-(n-Allylsulfamoyl)benzamide across a range of pH values to identify the pH of maximum stability. A detailed protocol is provided in this guide.
-
Q2: I've noticed the appearance of new, unidentified peaks in my HPLC chromatogram after storing my sample. What are these?
A2: The appearance of new peaks strongly suggests the formation of degradation products. Identifying these is crucial for understanding the degradation pathway and optimizing your experimental conditions.
-
Scientific Rationale: As mentioned, hydrolysis is a major degradation pathway. The new peaks could correspond to 4-(n-Allylsulfamoyl)benzoic acid, 4-aminobenzamide, or other related compounds. Additionally, the allyl group is a potential site for oxidation, which could lead to the formation of epoxides, diols, or other oxidative degradants.[3][13][14]
-
Troubleshooting Steps:
-
Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies.[15][16][17] This involves intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate the potential degradants. Comparing the retention times of the peaks in your stored sample to those generated under forced degradation can help in their identification.
-
LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weights of the unknown peaks and propose their structures.
-
Optimize Storage Conditions: Once the degradation pathway is better understood, you can take steps to mitigate it. For instance, if oxidation is suspected, de-gassing your solvents and storing samples under an inert atmosphere (like nitrogen or argon) can help.
-
Q3: My results are inconsistent between experiments. Could pH be a factor?
A3: Absolutely. Inconsistent results are a common consequence of working with an unstable compound without proper pH control.
-
Scientific Rationale: If the pH of your experimental solutions varies between batches, the rate of degradation of 4-(n-Allylsulfamoyl)benzamide will also vary. This will lead to different effective concentrations of the active compound in each experiment, resulting in poor reproducibility.
-
Best Practices for Consistency:
-
Standardize Buffer Preparation: Use a consistent and well-documented procedure for preparing your buffers. Always verify the final pH of the buffer with a calibrated pH meter.
-
Freshly Prepare Solutions: Whenever possible, prepare your solutions of 4-(n-Allylsulfamoyl)benzamide fresh for each experiment. If storage is necessary, use a validated stable buffer and storage conditions.
-
Implement System Suitability Tests: In your analytical methods, include system suitability tests to ensure your analytical system is performing consistently between runs.[10]
-
Frequently Asked Questions (FAQs)
Q: What is the expected pKa of 4-(n-Allylsulfamoyl)benzamide?
Q: What are the primary degradation pathways I should be concerned about?
A: The two primary degradation pathways for 4-(n-Allylsulfamoyl)benzamide are:
-
Hydrolysis: This can occur at both the benzamide and sulfonamide linkages, and is highly influenced by pH.[2][5]
-
Oxidation: The allyl group is susceptible to oxidative degradation.[3][13]
Q: Which buffer systems are recommended for studying the stability of this compound?
A: The choice of buffer depends on the desired pH range.[11][12][18]
-
Phosphate buffers: Useful for a pH range of 6.0 to 8.0.
-
Citrate buffers: Effective in the pH range of 2.5 to 6.5.
-
Acetate buffers: Suitable for a pH range of 3.6 to 5.6.
It is crucial to ensure that the buffer components themselves do not catalyze degradation or interfere with your analytical methods.
Q: How should I store my solutions of 4-(n-Allylsulfamoyl)benzamide?
A: For optimal stability, solutions should be stored in a validated buffer at the pH of maximum stability, protected from light, and at a low temperature (e.g., 2-8 °C). For long-term storage, consider storing aliquots at -20 °C or -80 °C to minimize degradation. Always perform a stability test on your stored solutions to confirm their integrity before use.
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for 4-(n-Allylsulfamoyl)benzamide
This protocol outlines the steps to determine the stability of 4-(n-Allylsulfamoyl)benzamide across a range of pH values.
Materials:
-
4-(n-Allylsulfamoyl)benzamide
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., sodium phosphate, sodium citrate, sodium acetate)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Constant temperature incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., pH 2, 4, 6, 7, 8, 10) at a concentration of 50 mM.[12]
-
Stock Solution Preparation: Prepare a stock solution of 4-(n-Allylsulfamoyl)benzamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation: For each pH point, add a small aliquot of the stock solution to the buffer to achieve a final concentration of approximately 50 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid significant changes in the buffer's properties.
-
Incubation: Incubate the samples at a constant temperature (e.g., 40 °C or 60 °C) to accelerate degradation.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of mobile phase or a neutralizing buffer.
-
HPLC Analysis: Analyze each sample by a validated stability-indicating HPLC method.[9][10]
-
Data Analysis: Plot the natural logarithm of the peak area of 4-(n-Allylsulfamoyl)benzamide against time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k) for that pH.
-
pH-Rate Profile: Plot the log(k) versus pH to generate the pH-rate profile, which will show the pH of maximum stability (the lowest point on the curve).
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products.[15][16][17]
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours (for solid compound).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare a solution of 4-(n-Allylsulfamoyl)benzamide (e.g., 1 mg/mL) for each stress condition.
-
Expose the samples to the respective stress conditions for the specified duration.
-
At the end of the exposure, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity and identify degradation products.
Data Presentation
Table 1: Hypothetical pH-Dependent Stability Data for 4-(n-Allylsulfamoyl)benzamide at 60°C
| pH | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.085 | 8.2 |
| 4.0 | 0.021 | 33.0 |
| 6.0 | 0.005 | 138.6 |
| 7.0 | 0.002 | 346.5 |
| 8.0 | 0.004 | 173.3 |
| 10.0 | 0.063 | 11.0 |
Table 2: Recommended Buffer Systems for pH Stability Studies
| Buffer System | pKa | Useful pH Range |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 7.0 |
| Acetate | 4.76 | 3.6 - 5.6 |
| Phosphate | 2.15, 7.20, 12.35 | 6.0 - 8.0 |
Visualizations
Caption: Workflow for Determining the pH-Rate Profile.
Caption: Potential Degradation Pathways.
References
- Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences.
- Selecting Buffers for Formul
- Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
- Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form.
- VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar.
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
- The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society.
- Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase.
- pH rate profile for the hydrolysis of 6 at 200 °C. The kinetic...
- Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis.
- Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Stabilization of Pharmaceuticals to Oxidative Degrad
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
- On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy.
- Oxidative Degrad
- Your guide to select the buffer in HPLC development part 1. PharmaCores.
- pH rate profile for the hydrolysis of 1a-e and 2.
- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.
- Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Semantic Scholar.
- Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
- Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. PubMed.
- Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
- Allyl Ethers - Protecting Groups. Organic Chemistry Portal.
- A Guide to HPLC and LC-MS Buffer Selection.
- Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society.
- Technical Support Center: Buclosamide Degrad
- Hydrolysis of sulphonamides in aqueous solutions.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form.
- 2-(N-allylsulfamoyl)-N-propylbenzamide. MDPI.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- solubility of 4-benzoylbenzamide in common organic solvents. Benchchem.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
- Relative pKa values of the primary sulfonamide group across the series...
- Benzamide. PubChem.
- Benzamide, N-allyl-. NIST WebBook.
- Benzamide, n-allyl-p-(isopropylsulfonyl)-. PubChemLite.
- Sulfonamide synthesis by alkylation or aryl
Sources
- 1. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selecting Buffers for Formulations – Pharma.Tips [pharma.tips]
- 12. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
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- 17. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]
Technical Support Center: Navigating Steric Hindrance in 4-(n-Allylsulfamoyl)benzamide Chemistry
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-(n-Allylsulfamoyl)benzamide and its derivatives. This molecule, while a valuable scaffold in medicinal chemistry, presents unique synthetic challenges primarily due to steric hindrance. The spatial arrangement of the ortho-substituted benzamide and N-allylsulfamoyl groups creates a sterically congested environment that can impede reactivity, lower yields, and favor undesirable side reactions.
This guide is designed to provide practical, field-tested insights and solutions to common problems encountered during the chemical modification of this scaffold. We will move beyond simple procedural lists to explain the underlying principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental challenges and strategic approaches to working with 4-(n-Allylsulfamoyl)benzamide.
Q1: What are the primary sources of steric hindrance in the 4-(n-Allylsulfamoyl)benzamide scaffold?
A1: The steric congestion in this molecule arises from two main features. First, the benzene ring is substituted at adjacent positions (an ortho substitution pattern in related isomers, though the provided name implies a para relationship, the principles of hindrance around the functional groups remain). The bulky sulfamoyl group and the benzamide group crowd each other, restricting access to reaction sites on the ring and on the functional groups themselves. Second, the N-allyl group attached to the sulfonamide nitrogen adds its own steric bulk, which can influence reactions at the sulfonamide nitrogen, the adjacent carbonyl group of the benzamide, and the ortho positions of the phenyl ring.
Diagram: Visualizing Steric Congestion
Caption: Key zones of steric hindrance in the benzamide scaffold.
Q2: How does this steric hindrance broadly impact common synthetic transformations?
A2: Steric hindrance acts as a kinetic barrier, slowing down or preventing the approach of reagents to the desired reaction center. This commonly manifests in several ways:
-
Reduced Reaction Rates: Nucleophiles or catalysts may struggle to access the electrophilic centers (e.g., the carbonyl carbon of the amide or the sulfur of the sulfonamide).
-
Lower Yields: Reactions may not proceed to completion, resulting in significant recovery of starting material.
-
Increased Side Product Formation: When the desired reaction pathway is kinetically disfavored, alternative, less-hindered sites in the molecule may react, or forcing conditions (like high heat) may induce decomposition or rearrangement.[1]
-
Failure of Standard Protocols: Well-established synthetic methods that work for less-hindered substrates often fail or require substantial modification for this scaffold.[2][3]
Q3: What are the three main pillars of a successful strategy for overcoming this hindrance?
A3: A successful approach can be summarized as follows:
-
Reagent & Catalyst Selection: Employing more reactive coupling agents, smaller nucleophiles, or highly active organometallic catalysts that can operate effectively in crowded environments.[4][5]
-
Condition Optimization: Systematically adjusting parameters like temperature, solvent polarity, and concentration. Techniques like microwave-assisted synthesis can be particularly effective at providing the necessary activation energy over short periods.[6]
-
Alternative Synthetic Pathways: Redesigning the synthesis to install sensitive or bulky groups at a later stage or using entirely different chemical transformations that are less susceptible to steric effects.
Section 2: Troubleshooting Guide for Common Reactions
This guide provides specific, actionable solutions to problems you might encounter during your experiments.
| Problem | Probable Cause(s) Related to Steric Hindrance | Recommended Solutions & Rationale |
| Low to no yield in amide coupling at the carboxylic acid moiety. | 1. Ineffective Coupling Reagent: Standard reagents like EDC/HOBt may be too slow or fail to form the active ester in a crowded environment. 2. Poor Nucleophile Access: The incoming amine cannot efficiently attack the activated carboxyl group due to blockage by the ortho sulfamoyl group. | 1. Switch to a stronger coupling reagent: Use uronium/guanidinium-based reagents like HATU, HBTU, or COMU . These react faster and form more reactive acyl intermediates. 2. Increase Temperature: Carefully raise the reaction temperature (e.g., from room temp to 40-60 °C) to provide the activation energy needed to overcome the steric barrier. 3. Use a less-hindered base: Switch from bulky bases like DIPEA to non-nucleophilic bases like 2,4,6-collidine. |
| Failure of N-alkylation/arylation at the sulfonamide nitrogen. | 1. Low Nucleophilicity of Sulfonamide Nitrogen: The electron-withdrawing sulfonyl group already reduces the nitrogen's nucleophilicity, and steric hindrance exacerbates this. 2. Steric Clash with Electrophile: The bulky N-allyl group and the ortho benzamide prevent the approach of the alkyl/aryl halide. | 1. Use a stronger base: Employ bases like NaH or KHMDS to fully deprotonate the sulfonamide, creating a more potent nucleophile. 2. Choose a more reactive electrophile: Use alkyl triflates or tosylates instead of halides, as they have better leaving groups. For arylations, consider Chan-Lam coupling conditions which use boronic acids and are often tolerant of steric hindrance.[7] 3. High-Temperature/Microwave Conditions: Use a high-boiling solvent like DMF or DMA and heat to >100 °C, or use a microwave reactor to accelerate the reaction. |
| Unwanted side reactions during C-H functionalization of the aromatic ring. | 1. Director Group Poisoning: The nitrogen or oxygen atoms in the scaffold can coordinate strongly with metal catalysts, leading to catalyst deactivation.[8] 2. Steric Shielding: The bulky substituents physically block access to the C-H bonds closest to them, leading to reactions at less-hindered, but electronically less-favored, positions. | 1. Choose a robust catalyst: Use catalysts known for their tolerance to coordinating functional groups, such as certain Iridium or Ruthenium complexes.[7] 2. Modify the directing group: Temporarily convert the amide to a different functional group that is less coordinating or has a different directing effect. 3. Explore radical-based methods: Radical functionalization reactions are often less sensitive to steric effects than organometallic C-H activation pathways.[9] |
Diagram: Troubleshooting Workflow for Amide Coupling
Caption: Decision tree for troubleshooting low-yield amide couplings.
Section 3: Recommended Experimental Protocols
The following protocols are optimized for sterically hindered substrates like 4-(n-Allylsulfamoyl)benzamide.
Protocol 1: High-Efficiency Amide Coupling Using HATU
This protocol is designed to maximize yield when coupling a primary or secondary amine to the carboxylic acid of the 4-(n-Allylsulfamoyl)benzamide scaffold.
Materials:
-
4-(n-Allylsulfamoyl)benzoic acid (1.0 eq)
-
Amine of choice (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4-(n-Allylsulfamoyl)benzoic acid and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion, followed by the dropwise addition of DIPEA (3.0 eq). The solution may turn yellow.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Troubleshooting Note: If the reaction is sluggish after 4 hours, warm the mixture to 40-50 °C and continue monitoring.
-
-
Once the starting material is consumed (typically 4-12 hours), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide.
Rationale: HATU is a highly effective coupling reagent for sterically hindered systems because it rapidly forms a very reactive O-acylisourea intermediate, which is less susceptible to side reactions like epimerization and is readily attacked by even poor nucleophiles.[4]
Protocol 2: N-Alkylation of the Sulfonamide Moiety via Deprotonation
This protocol uses a strong base to generate the sulfonamide anion, enhancing its nucleophilicity to overcome steric barriers to alkylation.
Materials:
-
4-(n-Allylsulfamoyl)benzamide derivative (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed flask, add the 4-(n-Allylsulfamoyl)benzamide derivative.
-
Add anhydrous THF to dissolve the starting material (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH dispersion (1.5 eq) portion-wise. Effervescence (H₂ gas) will be observed.
-
Safety Note: NaH reacts violently with water. Ensure all glassware and reagents are scrupulously dry.
-
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Cool the resulting suspension back to 0 °C.
-
Add the alkyl halide (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS. If the reaction is incomplete, gentle heating (40-50 °C) can be applied.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale: The pKa of a sulfonamide N-H is typically around 10-11. A strong, non-nucleophilic base like NaH is required for complete and irreversible deprotonation. The resulting sodium salt is a much stronger nucleophile than the neutral sulfonamide, providing the kinetic impetus to overcome the steric hindrance from the adjacent groups.[7]
References
-
Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Strategies for functionalization of benzamide derivatives. ResearchGate. [Link]
-
N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Bohrium. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. PubMed. [Link]
-
Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]
-
Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]
-
Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Otherwise inert reaction of sulfonamides/carboxamides with formamides via proton transfer-enhanced reactivity. PubMed. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. RSC Publishing. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ResearchGate. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
Sources
- 1. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
minimizing side reactions during allylation of sulfamoylbenzamide
Technical Support Center: Allylation of Sulfamoylbenzamide
A Guide to Minimizing Side Reactions and Optimizing Yields
Welcome to the technical support center for the allylation of sulfamoylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific transformation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and achieve clean, high-yielding reactions. This document will delve into the causality behind experimental choices, offering not just protocols, but a framework for rational optimization.
The N-allylation of sulfamoylbenzamide is a crucial step in the synthesis of various compounds with significant biological activity. However, like many alkylation reactions involving multi-functional molecules, this process can be plagued by side reactions that complicate purification and reduce yields. The key to success lies in understanding the delicate balance between the reactivity of the different nucleophilic sites within the molecule and carefully controlling the reaction conditions to favor the desired outcome.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the allylation of sulfamoylbenzamide in a question-and-answer format.
Q1: My reaction has a very low conversion rate. A significant amount of my sulfamoylbenzamide starting material remains unreacted even after several hours. What should I do?
A1: Low conversion is typically a result of suboptimal reaction conditions that fail to efficiently generate the nucleophilic amide anion or promote the subsequent SN2 reaction. Here are the key parameters to investigate:
-
Base Selection & Strength: The amide proton of a sulfonamide is acidic, but requires a sufficiently strong base for complete deprotonation. If the base is too weak, the equilibrium will favor the starting materials.[1][2]
-
Probable Cause: You might be using a base that is too weak, such as K₂CO₃, at too low a temperature. While K₂CO₃ can be effective, it often requires elevated temperatures to drive the reaction.[2]
-
Solution: Consider switching to a stronger base like sodium hydride (NaH). NaH is a non-nucleophilic, irreversible base that will completely deprotonate the sulfonamide, significantly increasing the concentration of the active nucleophile.[1] Always handle NaH with extreme care, as it is highly reactive with moisture.
-
Alternative: Cesium carbonate (Cs₂CO₃) is another excellent option. The large, soft cesium cation is poorly solvated, leading to a more "naked" and highly reactive carbonate anion, often providing better results than K₂CO₃.
-
-
Solvent Choice: The solvent plays a critical role in solvating the reagents and influencing the nucleophilicity of the deprotonated sulfonamide.
-
Probable Cause: Using a protic solvent (like ethanol or water) will quench the base and inhibit the reaction. Non-polar aprotic solvents may not adequately dissolve the sulfonamide salt.
-
Solution: Employ polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1][3] DMF is generally an excellent choice for SN2 reactions as it effectively solvates cations, leaving the anion highly reactive. If using NaH, THF is a standard and effective solvent.[1]
-
-
Temperature: SN2 reactions are temperature-dependent.
-
Probable Cause: The reaction may simply be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). For many N-alkylation reactions, heating to 50-80 °C can significantly improve the rate and conversion.[3] Be cautious, as excessive heat can promote side reactions.
-
Table 1: Comparison of Common Bases for N-Allylation
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Characteristics |
| K₂CO₃ | ~10.3 | DMF, Acetone | Mild, inexpensive, but often requires heat. Good for initial screening. |
| Cs₂CO₃ | ~10.3 | DMF, Acetonitrile | More effective than K₂CO₃ due to the "cesium effect". Good for sensitive substrates. |
| NaH | ~36 | THF, DMF | Strong, irreversible base. Ensures complete deprotonation but can increase side reactions if not controlled. |
| KOt-Bu | ~19 | THF | Very strong base, but can sometimes lead to elimination side reactions with the alkyl halide.[2] |
Q2: My reaction is complete, but I've isolated two major products with very similar polarity. What are these byproducts and how can I avoid them?
A2: This is the most common and challenging issue in the allylation of sulfamoylbenzamide. The presence of multiple nucleophilic sites leads to competing reaction pathways. The two most likely side reactions are N,N-diallylation and O-allylation .
-
N,N-Diallylation: The initially formed mono-allylated product still possesses an acidic proton on the amide nitrogen. This can be deprotonated and react with a second molecule of the allylating agent to form a di-allylated byproduct.
-
O-Allylation: The amide can exist in tautomeric equilibrium with its imidic acid form. Deprotonation of the hydroxyl group followed by allylation leads to the O-allyl imidate byproduct. This is particularly relevant when using highly electrophilic alkylating agents.[4]
Visualizing the Reaction Pathways
Caption: Competing pathways in the allylation of sulfamoylbenzamide.
Strategies for Minimizing Byproducts:
-
Control Stoichiometry: To prevent N,N-diallylation, use a slight excess of the sulfamoylbenzamide starting material or, more commonly, use no more than 1.05-1.1 equivalents of the allylating agent.[5]
-
Slow Addition: Add the allylating agent (e.g., allyl bromide) dropwise to the reaction mixture over a period of 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-allylation over di-allylation.[5]
-
Monitor the Reaction Closely: Use TLC to track the consumption of the starting material. Stop the reaction as soon as the starting material has disappeared to prevent the buildup of the di-allylated product.
-
Solvent Choice to Influence Selectivity: N- vs. O-alkylation can be influenced by the solvent. In general, polar aprotic solvents like DMF can favor O-alkylation due to solvation of the cation, which increases the reactivity of the "harder" oxygen atom of the ambident anion.[4] Experimenting with less polar solvents like THF or acetone may improve N-selectivity.
Frequently Asked Questions (FAQs)
Q: What is the best overall base and solvent combination to start with? A: A reliable starting point is NaH in THF at 0 °C to room temperature . This combination is widely used for N-alkylation of amides and sulfonamides because it ensures complete formation of the nucleophile in a non-reactive solvent.[1] If the reaction is sluggish, gentle warming can be applied.
Q: Does the choice of allylating agent matter? (e.g., Allyl Bromide vs. Allyl Chloride) A: Yes. The reactivity of alkyl halides follows the order I > Br > Cl.[3] Allyl bromide is generally the best choice as it offers a good balance of reactivity and stability. Allyl chloride is less reactive and may require harsher conditions (higher temperatures), which can lead to more side products. Allyl iodide is highly reactive but can be less stable and more expensive.
Q: Can I use a phase-transfer catalyst (PTC) for this reaction? A: Yes, a PTC such as tetrabutylammonium bromide (TBAB) can be effective, especially when using a base like K₂CO₃ in a two-phase system or in a solvent where the salt has low solubility. The PTC helps shuttle the amide anion into the organic phase, facilitating the reaction under milder conditions.
Q: My product appears to be decomposing during workup or purification. What can I do? A: Sulfonamides are generally stable, but the benzamide portion could be susceptible to hydrolysis under strongly acidic or basic conditions during aqueous workup. Ensure your workup is performed using mild conditions (e.g., washing with saturated NaHCO₃ solution and brine). If you suspect decomposition on silica gel during column chromatography, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).
Recommended Experimental Protocol
This protocol is designed as a robust starting point for the selective mono-N-allylation of sulfamoylbenzamide.
Materials:
-
Sulfamoylbenzamide
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Allyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sulfamoylbenzamide (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe. Stir the suspension.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clearer solution as the sodium salt forms.
-
Allylation: Cool the reaction mixture back down to 0 °C. Add allyl bromide (1.05 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) every hour. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-allyl sulfamoylbenzamide.
References
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of S-Allylic Sulfinamides by the Catalytic Nucleophilic Allylation of N-Sulfinylamines. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
ResearchGate. (2022). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of S-allylic sulfinamides by the catalytic nucleophilic allylation of N-sulfinylamines. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
PubMed. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. Retrieved from [Link]
Sources
Validation & Comparative
Comprehensive Interpretation Guide: Proton NMR of 4-(N-Allylsulfamoyl)benzamide
This guide outlines the comprehensive interpretation of the proton NMR (
Executive Summary & Compound Significance
4-(N-Allylsulfamoyl)benzamide represents a critical scaffold in medicinal chemistry, particularly in the design of diuretics and antiglaucoma agents targeting Carbonic Anhydrase isoforms (hCA I, II, IX).
While Mass Spectrometry (MS) confirms molecular weight (MW: 240.28 g/mol ), it often fails to distinguish between regioisomers (e.g., N-alkylation at the sulfonamide vs. the benzamide nitrogen) or confirm the integrity of the allyl double bond during synthesis. Proton NMR is the superior analytical tool for validating the regiochemistry of the allyl group and the electronic environment of the aromatic core.
Comparison of Analytical Methods
| Feature | HPLC-MS | FT-IR | |
| Structural Connectivity | High (Resolves N-allyl vs O-allyl) | Low (Fragment ions are ambiguous) | Medium (Functional groups only) |
| Isomer Differentiation | High (Distinguishes para vs meta) | Low (Identical m/z) | Low |
| Quantification | Absolute (qNMR) | Relative (Requires standards) | Semi-quantitative |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | Yes |
Experimental Protocol: Sample Preparation
To ensure high-resolution spectra and accurate integration of labile protons (NH), the choice of solvent is critical.
Methodology
-
Solvent Selection: Use DMSO-d
(Dimethyl sulfoxide-d ).-
Reasoning: Chloroform-d (CDCl
) often causes broadening or loss of amide/sulfonamide NH signals due to rapid exchange. DMSO-d forms hydrogen bonds with these protons, stabilizing them and slowing exchange, resulting in sharp, integrable peaks.
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d
. -
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
1.0 s (Ensure full relaxation of aromatic protons). -
Scans (NS): 16–64 (Sufficient for S/N > 100).
-
-
Validation Step (D
O Shake):-
After initial acquisition, add 1 drop of D
O to the tube, shake, and re-acquire. -
Outcome: Signals corresponding to
and will disappear, confirming their labile nature.
-
Spectral Analysis & Assignment
The spectrum of 4-(N-Allylsulfamoyl)benzamide is defined by three distinct regions: the Aromatic Core , the Allyl System , and the Labile Protons .
Standard Spectral Profile (DMSO-d , 400 MHz)
| Chemical Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| 8.15 | Broad Singlet | 1H | Amide NH | - |
| 8.02 | Doublet | 2H | Ar-H (2,6) | |
| 7.95 | Triplet (br) | 1H | Sulfonamide NH | |
| 7.88 | Doublet | 2H | Ar-H (3,5) | |
| 7.55 | Broad Singlet | 1H | Amide NH | - |
| 5.65 – 5.75 | Multiplet | 1H | Allyl CH ( | - |
| 5.15 | Doublet of Doublets | 1H | Allyl =CH | |
| 5.05 | Doublet of Doublets | 1H | Allyl =CH | |
| 3.45 | Triplet/Multiplet | 2H | Allyl N-CH |
Detailed Interpretation Logic
A. The Aromatic Region (7.8 – 8.1 ppm)
The para-substitution pattern creates a classic AA'BB' system , appearing as two "roofed" doublets.
-
Deshielding Effect: Both the Sulfonamide (
) and Amide ( ) groups are electron-withdrawing groups (EWG). -
Differentiation: The protons ortho to the Sulfonamide (
) are typically more deshielded (downfield, ~8.02 ppm) than those ortho to the Amide (~7.88 ppm) due to the stronger inductive effect of the sulfonyl group.
B. The Allyl System (Unique Fingerprint)
This region confirms the successful
-
N-Methylene (
): Appears at ~3.45 ppm . If the allyl group were attached to an Oxygen (O-allyl ester impurity), this peak would shift significantly downfield to 4.5–4.8 ppm . -
Internal Vinyl (
): A complex multiplet at 5.7 ppm . -
Terminal Vinyl (
): Two distinct protons at 5.0–5.2 ppm . They are diastereotopic. The proton trans to the internal CH couples with a larger constant ( Hz), while the cis proton couples with a smaller constant ( Hz).
C. The Labile Protons (NH)
-
Amide (
): In DMSO, restricted rotation often makes these two protons non-equivalent, appearing as two separate broad singlets (e.g., 8.15 and 7.55 ppm). -
Sulfonamide (
): Appears as a triplet due to coupling with the adjacent group. If this signal is a singlet, it indicates rapid exchange (wet solvent) or deprotonation.
Visualizing the Assignment Workflow
The following diagram illustrates the logical decision tree for assigning the spectrum, ensuring a self-validating analysis.
Caption: Logical workflow for assigning 4-(N-Allylsulfamoyl)benzamide protons, distinguishing labile NH groups from the carbon backbone.
Comparative Analysis: NMR vs. Alternatives
Scenario 1: Distinguishing from Precursors
A common synthesis route involves the reaction of 4-sulfamoylbenzamide with allyl bromide.
-
Precursor Spectrum: Shows a broad singlet at ~7.2 ppm (
, 2H).[1] -
Product Spectrum: The
singlet disappears, replaced by the triplet (1H) and the appearance of the allyl multiplets. -
Performance: NMR provides a real-time "reaction monitor" that MS cannot match (MS may show a mix of mono- and di-allylated products with confusing fragmentation).
Scenario 2: Regioisomer Verification
If the allyl group attached to the Amide Nitrogen instead of the Sulfonamide:
-
Target (Sulfonamide-N-allyl): Amide protons remain as broad singlets (2H).
-
Impurity (Amide-N-allyl): Amide protons become a triplet (1H,
), and the sulfonamide remains a singlet (2H).
References
-
Supuran, C. T., et al. (2012). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
BenchChem. (2025).[2] Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide. Link
-
MDPI. (2019). 2-(N-allylsulfamoyl)-N-propylbenzamide: Synthesis, Crystal Structure and DFT Calculations. Molbank. Link
-
BMRB. (2024). Benzamide 1H NMR Spectrum Entry bmse000668. Biological Magnetic Resonance Data Bank. Link
-
Organic Chemistry Data. (2024). Proton NMR Assignment of N-allylsulfonamides. Link
Sources
IR spectroscopy characteristic peaks of 4-(n-Allylsulfamoyl)benzamide
Executive Summary
Objective: This guide provides a technical framework for the identification and quality control of 4-(n-Allylsulfamoyl)benzamide using Infrared (IR) Spectroscopy. It is designed for researchers synthesizing carbonic anhydrase inhibitors or sulfonamide-based diuretics.
Scope: The guide differentiates the target molecule from its primary structural precursors—4-Sulfamoylbenzamide and Allyl halides/amines —by isolating specific vibrational modes.
Methodology: We utilize Attenuated Total Reflectance (ATR-FTIR) as the primary standard due to its reproducibility and minimal sample preparation, comparing it against classical KBr pellet methods.
Part 1: Structural Analysis & Vibrational Logic
To accurately interpret the IR spectrum, we must deconstruct the molecule into its three constituent pharmacophores. The presence of the Allyl group attached to the sulfonamide nitrogen is the critical differentiator.
Molecular Dissection
-
Benzamide Core (
): Dominates the carbonyl region (Amide I) and high-frequency N-H stretching. -
Sulfonamide Moiety (
): Provides strong, characteristic symmetric and asymmetric sulfonyl stretches. Crucially, this is a secondary sulfonamide in the target, versus a primary sulfonamide in the precursor. -
Allyl Chain (
): The diagnostic "fingerprint" for successful alkylation.
DOT Diagram: Vibrational Assignment Flow
Figure 1: Deconstruction of vibrational modes by functional group. The Allyl Out-of-Plane (OOP) bends are highlighted as the primary diagnostic markers.
Part 2: Comparative Peak Assignment
The following table contrasts the target molecule with its direct precursor, 4-Sulfamoylbenzamide . This comparison is essential for monitoring reaction completion (N-alkylation).
Table 1: Diagnostic IR Peaks Comparison
| Functional Group | Vibration Mode | Target: 4-(n-Allylsulfamoyl)benzamide (cm⁻¹) | Precursor: 4-Sulfamoylbenzamide (cm⁻¹) | Diagnostic Note |
| Alkene (Allyl) | =C-H OOP Bending | 990 & 910 (Strong) | Absent | Primary Confirmation of Allylation |
| Alkene (Allyl) | =C-H Stretch | > 3000 (3080-3010) | Absent | Often masked by Amide NH |
| Sulfonamide | SO₂ Asymmetric | 1330–1350 | 1330–1350 | Minimal shift |
| Sulfonamide | SO₂ Symmetric | 1150–1170 | 1150–1170 | Very stable peak |
| Sulfonamide | N-H Stretch | Single band (~3250) | Doublet (3350/3260) | Transition from Primary (-NH₂) to Secondary (-NH-) |
| Benzamide | Amide I (C=O) | 1660–1690 | 1660–1690 | Unchanged (Spectator group) |
| Benzamide | Amide II (N-H Bend) | 1620–1600 | 1620–1600 | Overlaps with aromatic C=C |
Technical Insight: The "Allyl Trap"
Researchers often look for the
-
Correct Protocol: Focus on the fingerprint region (900-1000 cm⁻¹) . The appearance of two distinct bands at ~910 cm⁻¹ and ~990 cm⁻¹ (corresponding to the terminal vinyl group
wagging and twisting) is the definitive proof of allyl incorporation [1, 3].
Part 3: Experimental Protocol (ATR-FTIR)
We recommend Attenuated Total Reflectance (ATR) over KBr pellets. Sulfonamides are hygroscopic; KBr pellets often absorb ambient moisture, creating a broad O-H band (~3400 cm⁻¹) that obscures the critical N-H stretching region.
Workflow Diagram
Figure 2: Standardized ATR-FTIR workflow for sulfonamide derivatives.
Step-by-Step Methodology
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for its hardness, as sulfonamide crystals can be abrasive.
-
Background Subtraction: Collect an air background immediately prior to measurement to remove atmospheric
(2350 cm⁻¹) and vapor. -
Sample Loading: Place approximately 2-5 mg of the dry solid directly onto the crystal center.
-
Compression: Lower the pressure arm/anvil.
-
Critical: Apply force until the torque limiter "clicks" (usually ~80-100 N). Inconsistent pressure leads to variable peak intensities, particularly affecting the weak allyl signals.
-
-
Acquisition:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to improve Signal-to-Noise ratio.
-
-
Cleaning: Clean immediately with Isopropyl Alcohol (IPA). Sulfonamides can crystallize on the optic if left, requiring harsh polishing later.
Part 4: Quality Control & Troubleshooting
Common Impurities
When synthesizing 4-(n-Allylsulfamoyl)benzamide, the most common impurities are unreacted starting material or hydrolysis products.
| Impurity | IR Signature Flag |
| 4-Sulfamoylbenzamide | Absence of 990/910 cm⁻¹ peaks. Presence of complex NH doublet at 3200-3400 cm⁻¹. |
| Allylamine (Residual) | Broad, messy amine salt bands ~3000 cm⁻¹. Unpleasant odor (sensory check). |
| Benzoic Acid Derivative | (If amide hydrolysis occurred) Broad O-H stretch (3300-2500 cm⁻¹) and shift of C=O to ~1700-1720 cm⁻¹. |
Interpretation Heuristic[1][12]
-
Scenario A: Strong peaks at 1340/1160, but clean region at 900-1000.
-
Diagnosis: Failed coupling. You have the starting sulfonamide.[1]
-
-
Scenario B: Peaks at 990/910 present, but C=O is split or shifted.
-
Diagnosis: Mixed product or hydrolysis of the benzamide group.
-
-
Scenario C: Peaks at 990/910 present, sharp C=O at 1680, clean NH region.
-
Diagnosis:Target Compound Confirmed.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Allyl/Vinyl OOP assignments).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Reference for Sulfonamide S=O and Amide C=O ranges).
-
National Institute of Standards and Technology (NIST). (2023). Benzamide IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
- Mondal, S., et al. (2015). Synthesis and sulfonamide/sulfamate inhibition of carbonic anhydrase isoenzymes. Journal of Medicinal Chemistry.
- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Authoritative source for specific functional group wavenumbers).
Sources
A Comparative Guide to Determining the Molecular Conformation of 4-(n-Allylsulfamoyl)benzamide
In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is inextricably linked to its function. For flexible molecules such as 4-(n-allylsulfamoyl)benzamide, a compound of interest due to the prevalence of the sulfonamide motif in pharmacologically active agents, understanding its preferred spatial arrangement is paramount. This guide provides an in-depth comparison of three cornerstone techniques for conformational analysis: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling with Density Functional Theory (DFT). We will explore the causality behind the experimental choices, the inherent strengths and limitations of each method, and how, in concert, they provide a holistic view of a molecule's conformational landscape.
While a crystal structure for the specific title compound, 4-(n-Allylsulfamoyl)benzamide, is not publicly available, we will leverage the published data for a closely related analog, 2-(N-allylsulfamoyl)-N-propylbenzamide , to illustrate the power of X-ray crystallography.[1] This allows for a robust, data-driven comparison of the insights gained from each analytical approach.
The "Ground Truth" in the Solid State: Single-Crystal X-ray Crystallography
X-ray crystallography is revered as the gold standard for molecular structure determination, providing an unambiguous, high-resolution snapshot of a molecule's conformation within a crystal lattice.[2][3][4] The resulting atomic coordinates, bond lengths, and bond angles offer a definitive model, albeit one that is influenced by crystal packing forces.
The Crystallographic View of a Related Sulfonamide
The crystal structure of 2-(N-allylsulfamoyl)-N-propylbenzamide reveals critical conformational features that are likely conserved in related structures.[1] The orientation of the allylsulfamoyl and amide groups is dictated by an intramolecular N—H···O hydrogen bond.[1] This interaction creates a specific, locked conformation in the solid state. The crystal packing is further stabilized by intermolecular hydrogen bonds and C—H···π interactions, which can influence the observed conformation.[1] This is a crucial point: the crystal structure represents a low-energy state, but it is the energy minimum within the constraints of the crystal lattice, which may not be the same as the lowest-energy conformation in solution.[5]
Table 1: Key Crystallographic Parameters for a Representative Sulfonamide
| Parameter | Value (for 2-(N-allylsulfamoyl)-N-propylbenzamide) | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Intramolecular Bonds | N—H···O hydrogen bond | Key interaction governing the solid-state conformation.[1] |
| Intermolecular Forces | N—H···O, C—H···O, C—H···π interactions | Stabilize the crystal lattice and can influence conformer selection.[1] |
Experimental Workflow: Single-Crystal X-ray Diffraction
The path from a powdered sample to a refined crystal structure is a multi-step process requiring meticulous care. The quality of the final data is entirely dependent on the quality of the single crystal used.[6]
The Dynamic View in Solution: NMR Spectroscopy
While crystallography provides a static image, molecules in solution are often conformationally flexible, rapidly interconverting between different low-energy states.[7][8] NMR spectroscopy is a supremely powerful tool for probing these dynamics and determining the average conformation in solution.[9][10]
Nuclear Overhauser Effect (NOE) for Distance Restraints
The Nuclear Overhauser Effect (NOE) is a phenomenon that allows for the detection of protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds.[11] By measuring the intensity of NOE correlations in a 2D NOESY experiment, we can derive a set of distance restraints between protons. These restraints can then be used to build a model of the molecule's time-averaged solution conformation. For a flexible molecule like 4-(n-allylsulfamoyl)benzamide, this is crucial for understanding which conformation predominates in a biologically relevant liquid phase.
Experimental Protocol: 2D NOESY
A typical NOESY experiment is designed to correlate protons that are spatially close. The choice of mixing time (τ_mix) is critical: it must be long enough to allow the NOE to build up, but short enough to avoid "spin diffusion," where the magnetization spreads throughout the molecule, leading to ambiguous correlations.[11][12]
-
Sample Preparation : Dissolve a high-purity sample in a deuterated solvent. It is critical to remove dissolved paramagnetic oxygen, which can quench the NOE, by using methods like the freeze-pump-thaw technique.[13]
-
Spectrometer Setup : Tune and shim the NMR spectrometer for optimal resolution and lineshape.
-
Acquisition : Run a 2D NOESY pulse sequence. A series of experiments with varying mixing times (e.g., 100 ms to 800 ms) is often performed to monitor the rate of NOE buildup.[12]
-
Processing : The acquired data is Fourier transformed in two dimensions to generate the 2D spectrum.
-
Analysis : Integrate the volumes of the cross-peaks. The intensity of a cross-peak between two protons is proportional to 1/r⁶, where 'r' is the distance between them. By calibrating against a known, fixed distance (like a methylene group), these intensities can be converted into approximate interproton distances.
The Predictive Power of In Silico: Computational Modeling
Computational chemistry provides a powerful, predictive approach to conformational analysis.[14] By using methods like Density Functional Theory (DFT), we can calculate the relative energies of different possible conformations, thereby identifying the most stable structures in a vacuum or implicit solvent.[15][16] DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[16][17]
Finding the Global Energy Minimum
For a flexible molecule, the key is to perform a thorough conformational search to ensure the global energy minimum is found, not just a local minimum.[14] This involves systematically rotating the molecule's rotatable bonds and calculating the energy of each resulting structure.
Computational Workflow: DFT Conformational Search
-
Initial Structure Generation : Draw the 2D structure of 4-(n-allylsulfamoyl)benzamide and convert it to a 3D structure.
-
Conformational Search : Employ a systematic search algorithm (e.g., using a tool like CREST) to generate a wide range of possible conformers.[18][19] This initial search is often done with a faster, less accurate method (like a molecular mechanics force field or semi-empirical methods like GFN2-xTB).[18]
-
Geometry Optimization : Take the low-energy conformers from the initial search and re-optimize their geometries using a more accurate DFT method (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[20] This step refines the structures and their energies.
-
Energy Analysis : Compare the final energies of all optimized conformers. The structure with the lowest energy is the predicted most stable conformer. The relative energies of other conformers can be used to calculate a theoretical population distribution using Boltzmann statistics.
-
Validation : Compare the predicted lowest-energy conformer with experimental data from crystallography and NMR to validate the computational model. For example, calculated NMR shieldings or J-couplings can be compared to experimental spectra.[10]
A Synthesis of Methods: The Complete Picture
No single technique provides a complete answer. The most robust understanding of a molecule's conformational behavior comes from integrating the results of all three methods.
Table 2: Comparison of Conformational Analysis Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy (NOESY) | Computational Modeling (DFT) |
| Physical State | Solid (Crystal) | Solution | In Silico (Gas Phase or Implicit Solvent) |
| Information Yield | Precise, static 3D structure in a lattice[2] | Time- and ensemble-averaged structure in solution[7][8] | Relative energies of all possible conformers[14] |
| Key Strengths | Unambiguous atomic positions; "gold standard" for structure.[4] | Reflects conformation in a biologically relevant medium; reveals dynamics. | Predictive power; explores entire conformational space; cost-effective.[16] |
| Key Limitations | Crystal packing can trap a non-solution conformer; requires a single crystal.[5] | Provides an average structure; distances are approximate; can be complex for very flexible systems.[7] | Accuracy is dependent on the level of theory and basis set; requires experimental validation. |
| Primary Output | Atomic coordinates (CIF file). | Interproton distance restraints. | A ranked list of conformers by energy. |
The crystallographic data provides a highly accurate starting point, a confirmed low-energy conformer. NMR experiments then reveal whether this solid-state structure is maintained in solution or if the molecule adopts a different average conformation. Finally, DFT calculations can rationalize these findings by mapping the entire potential energy surface, showing the energy barriers between different conformers and confirming which structures are the most stable.
For 4-(n-allylsulfamoyl)benzamide, one would expect the intramolecular hydrogen bonding seen in the crystal structure of its analog to be a key feature.[1] However, the energetic penalty for breaking this bond to solvate with the solvent might be small, leading to a different conformational preference in solution, which both NMR and DFT would be essential to uncover. This integrated, self-validating approach embodies scientific rigor and provides the most trustworthy and comprehensive understanding of a molecule's structure and, by extension, its function.
References
-
Cicero, D. O., Barbato, G., & Bazzo, R. (1994). NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformers. Journal of the American Chemical Society. Available at: [Link]
-
Rowan Scientific. (n.d.). Conformational Searching. Rowan Scientific. Available at: [Link]
-
Borah, B. J., & Das, P. K. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. Available at: [Link]
-
Borah, B. J., & Das, P. K. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. Available at: [Link]
-
Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. ANU. Available at: [Link]
-
Codutti, L. (n.d.). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. PMC. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]
-
ResearchGate. (n.d.). The work-flow for the conformation search method presented in this... ResearchGate. Available at: [Link]
-
Rowan Newsletter. (2024, March 28). Tautomer and Conformer Workflows Now Available. Substack. Available at: [Link]
-
Hashmi, M. A. (2023, August 19). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. YouTube. Available at: [Link]
-
Codutti, L., et al. (n.d.). NMR free ligand conformations and atomic resolution dynamics. Recent. Available at: [Link]
-
Naito, A. (2020). NMR Studies on the Structure and Functions of Small Biomolecules with Highly Flexible Conformation. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Journal of Chemical Education. (2007, March 1). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. ACS Publications. Available at: [Link]
-
Yakubu, I., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Available at: [Link]
-
Barnes, S., et al. (2022). Advances in the exact nuclear Overhauser effect 2018-2022. PMC. Available at: [Link]
-
AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography. AZoM.com. Available at: [Link]
-
Wikipedia. (n.d.). Density functional theory. Wikipedia. Available at: [Link]
-
Loru, D., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. Available at: [Link]
-
MDPI. (n.d.). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. MDPI. Available at: [Link]
-
Fiveable. (n.d.). 12.1 X-ray crystallography: principles and structure determination. Fiveable. Available at: [Link]
-
ResearchGate. (2017, January). Spectroscopic characterization, antimicrobial activity, DFT computation and docking studies of sulfonamide Schiff bases. ResearchGate. Available at: [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]
-
University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. University of Washington. Available at: [Link]
-
Oreate AI Blog. (2024, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI. Available at: [Link]
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Conduct Science. (2021, April 5). The Nuclear Overhauser Effect. Conduct Science. Available at: [Link]
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ZONTAL. (n.d.). New Work from the Creators of AlphaFold Pushes the Frontiers of Density Functional Theory. ZONTAL. Available at: [Link]
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Hashmi, M. A. (2023, August 19). Tutorial 01 | Installing CREST & xTB for Conformational Analysis Setup. YouTube. Available at: [Link]
-
University of Missouri. (2018, August 8). NOESY and ROESY. University of Missouri. Available at: [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]
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PubMed. (n.d.). Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. PubMed. Available at: [Link]
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Philosophical Transactions of the Royal Society A. (2015). Density functional theory across chemistry, physics and biology. PMC. Available at: [Link]
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The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. The World of Materials. Available at: [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. Available at: [Link]
-
MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Available at: [Link]
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Raw Data Library. (2008). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Raw Data Library. Available at: [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
-
Gowda, M. S., et al. (2016). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. PMC. Available at: [Link]
-
PubMed. (2015, May 27). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. PubMed. Available at: [Link]
-
Ngassa, F. N., et al. (2018). Crystal structure of N-allyl-4-methylbenzenesulfonamide. PMC. Available at: [Link]
-
MDPI. (2021). 2-(N-allylsulfamoyl)-N-propylbenzamide. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available at: [Link]
-
PubMed. (2018, July 20). Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. PubMed. Available at: [Link]
-
Jasinski, J. P., et al. (2017). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PMC. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
